

sample preparation for octanoylcarnitine analysis in dried blood spots

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Compound of Interest

Compound Name: Octanoylcarnitine

Cat. No.: B1202733

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Application Note: Octanoylcarnitine Analysis in Dried Blood Spots

Audience: Researchers, scientists, and drug development professionals.

Introduction **Octanoylcarnitine** (C8) is a critical biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism. The analysis of acylcarnitine profiles, including **octanoylcarnitine**, from dried blood spots (DBS) is a cornerstone of newborn screening programs worldwide.[1][2] Tandem mass spectrometry (MS/MS) is the preferred technology for this analysis due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous measurement of numerous analytes in a single run.[2][3] This document provides detailed protocols for the sample preparation of **octanoylcarnitine** from DBS for quantitative analysis by MS/MS, covering both non-derivatized and derivatized methods.

Principle The general workflow involves the extraction of acylcarnitines from a small punch of a dried blood spot using an organic solvent containing stable isotope-labeled internal standards. [4] The extract is then processed and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).[1][5] Quantification is achieved by comparing the signal of the endogenous **octanoylcarnitine** to that of its corresponding internal standard. Some methods employ a derivatization step, typically butylation, to improve ionization efficiency and chromatographic separation from isobaric compounds.[5][6]

Experimental Protocols

Two primary methodologies are presented: a direct "extract and inject" method without derivatization, and a method involving butylester derivatization.

Protocol 1: Non-Derivatization Method for LC-MS/MS

This rapid method is based on a simple solvent extraction and is suitable for high-throughput screening where chromatographic separation is used to enhance specificity.[\[1\]](#)[\[4\]](#)

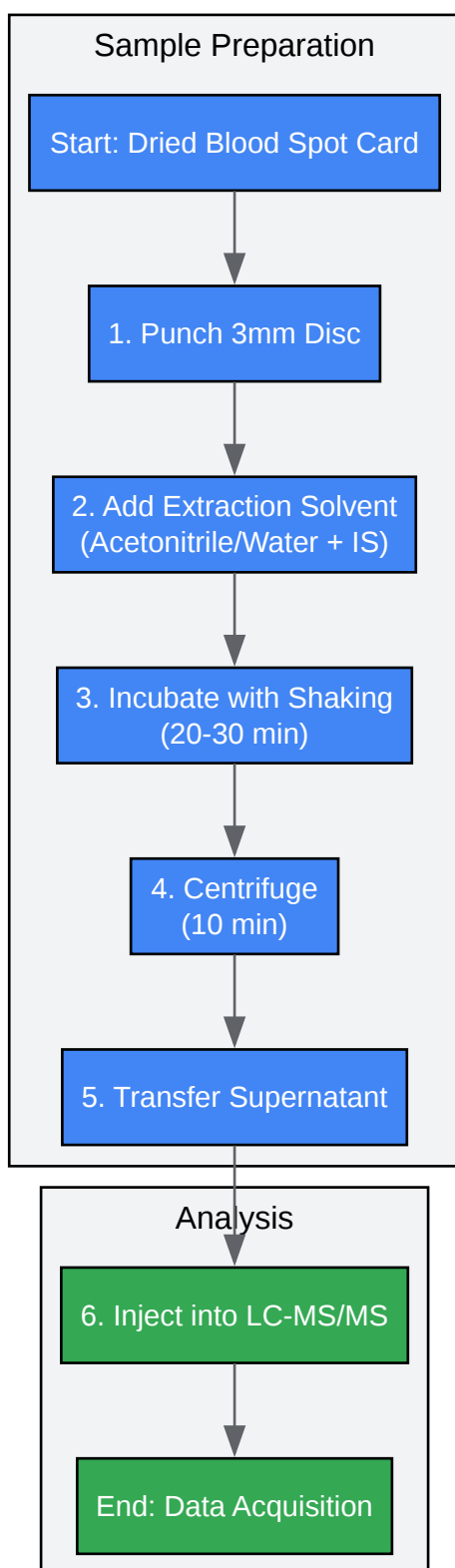
Materials and Reagents:

- Dried Blood Spot (DBS) cards (e.g., Whatman 903)[\[1\]](#)
- Manual or automated DBS puncher (3.0 mm)[\[1\]](#)
- 2.0 mL microcentrifuge tubes or 96-well plates[\[1\]](#)[\[7\]](#)
- Microplate shaker and centrifuge[\[1\]](#)
- Extraction Solvent: 85:15 (v/v) acetonitrile:water containing appropriate stable isotope-labeled internal standards (e.g., n-Octanoylglycine-2,2-d₂).[\[1\]](#)[\[4\]](#)[\[7\]](#)
- LC-MS/MS system

Procedure:

- DBS Punching: Punch a 3.0 mm disk from the center of the dried blood spot into a microcentrifuge tube or a well of a 96-well plate.[\[1\]](#) This corresponds to approximately 3.0 μ L of whole blood.[\[4\]](#)
- Extraction: Add 100-200 μ L of the Extraction Solvent (containing internal standards) to each sample.[\[1\]](#)[\[7\]](#)
- Incubation: Seal the plate or tubes and incubate for 20-30 minutes at room temperature with gentle shaking (e.g., 400 rpm on a microplate shaker).[\[1\]](#)[\[7\]](#)

- Centrifugation: Centrifuge the samples for 10 minutes at approximately 4000 rpm to pellet the filter paper and any precipitated proteins.[\[1\]](#)
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a new 96-well plate for analysis.[\[7\]](#) Some protocols may include a filtration step.[\[1\]](#)
- LC-MS/MS Analysis: Inject a portion of the supernatant (e.g., 5-10 μ L) directly into the LC-MS/MS system.[\[4\]](#)[\[7\]](#)



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Figure 1: Non-derivatization sample preparation workflow.

Protocol 2: Butyl-Ester Derivatization Method

This method is widely used in newborn screening and can enhance the sensitivity and selectivity of the analysis, particularly for FIA-MS/MS.[\[2\]](#)[\[5\]](#) Derivatization converts acylcarnitines to their butyl esters, which can improve their ionization characteristics.[\[6\]](#)

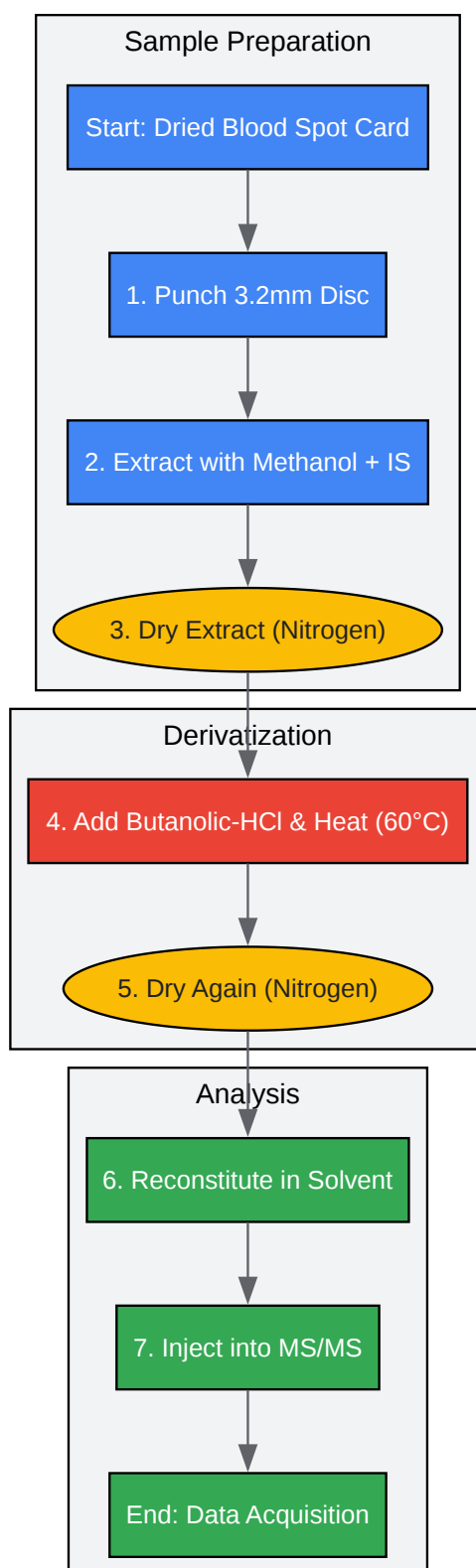
Materials and Reagents:

- DBS cards and puncher (e.g., 3.2 mm)[\[3\]](#)
- Microcentrifuge tubes or 96-well plates[\[2\]](#)
- Extraction Solvent: Methanol containing appropriate stable isotope-labeled internal standards.[\[3\]](#)[\[8\]](#)
- Derivatization Reagent: 3N Butanolic-HCl (prepared from acetyl chloride and n-butanol).[\[3\]](#)[\[6\]](#)
- Heater block or oven[\[3\]](#)
- Nitrogen evaporator[\[2\]](#)
- Reconstitution Solvent: Typically a mixture suitable for the MS mobile phase (e.g., 80:20 methanol:water).[\[3\]](#)
- FIA-MS/MS or LC-MS/MS system

Procedure:

- DBS Punching: Punch a 3.2 mm disk from the DBS into a tube or well.[\[3\]](#)
- Extraction: Add 100 μ L of the methanolic extraction solution with internal standards. Incubate at room temperature for 30 minutes with shaking.[\[2\]](#)[\[3\]](#)
- Drying: Transfer the supernatant to a new tube/plate and evaporate the solvent to complete dryness under a stream of nitrogen.[\[2\]](#)

- Derivatization: Add 100 μ L of 3N Butanolic-HCl to the dried extract. Seal the container and heat at 60-65°C for 30 minutes.[\[3\]](#)
- Second Drying: Evaporate the derivatization reagent to dryness under a stream of nitrogen.
[\[3\]](#)
- Reconstitution: Reconstitute the dried residue in 100 μ L of the reconstitution solvent.[\[3\]](#)
- MS/MS Analysis: Inject the reconstituted sample for analysis by FIA-MS/MS or LC-MS/MS.



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Figure 2: Butyl-ester derivatization sample preparation workflow.

Data Presentation

Quantitative analysis is essential for the clinical interpretation of **octanoylcarnitine** levels. The tables below summarize typical performance characteristics and concentration ranges.

Table 1: Method Performance Characteristics for Acylcarnitine Analysis

Parameter	Reported Value	Method	Reference
Limit of Detection (LOD)	0.002 - 0.063 μM	UPLC-MS/MS	[9]
Limit of Quantification (LOQ)	0.004 - 0.357 μM	UPLC-MS/MS	[9]
Analysis Time	1.2 - 1.6 minutes per sample	LC-MS/MS or FIA-MS/MS	[3][4]
Recovery	>60% for most analytes	Direct Elution MS/MS	[10]

| Reproducibility (CV) | Generally <20% | Direct Elution MS/MS [[10] |

Table 2: Clinical Concentration Ranges for **Octanoylcarnitine** in Newborn DBS

Population	Median Concentration ($\mu\text{mol/L}$)	Range ($\mu\text{mol/L}$)	Reference
Healthy Newborns	Below Detection Limit	Up to 0.22	[11][12]

| Newborns with MCAD Deficiency | 8.4 | 3.1 - 28.3 [[11][12] |

Key Considerations

- Internal Standards: The use of stable isotope-labeled internal standards is critical for accurate and precise quantification, as they correct for variations in extraction efficiency and

matrix effects.[4]

- **Sample Stability:** Acylcarnitines can be unstable in DBS, especially during long-term storage at room temperature, where they can hydrolyze.[8] For retrospective analyses, storage conditions must be considered, and samples are best stored at -18°C or below.[8]
- **Derivatization vs. Non-Derivatization:** Non-derivatized methods are faster and involve fewer steps.[1] However, derivatization can improve sensitivity and is crucial for resolving certain isobaric interferences when using lower-resolution instruments or FIA-MS/MS.[5][6]

Conclusion The methods described provide robust and reliable frameworks for the preparation of dried blood spot samples for **octanoylcarnitine** analysis. The choice between a non-derivatized LC-MS/MS approach and a derivatization-based method depends on the specific requirements of the laboratory, including desired throughput, available instrumentation, and the need to resolve specific isomers. Both protocols are well-established and widely used in clinical research and high-throughput screening environments for the diagnosis of metabolic disorders.

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